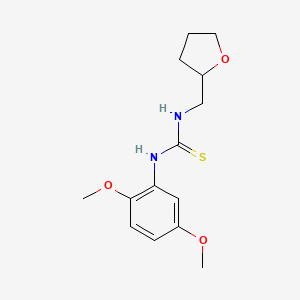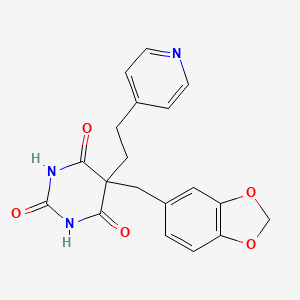
5-(1,3-benzodioxol-5-ylmethyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
概要
説明
“5-(1,3-benzodioxol-5-ylmethyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione” is a complex organic compound that features a unique combination of benzodioxole, pyridine, and diazinane trione moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1,3-benzodioxol-5-ylmethyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione” typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Pyridine Group: This step may involve the alkylation of pyridine with an appropriate alkyl halide.
Construction of the Diazinane Trione Core: This can be synthesized through the reaction of urea with a suitable diketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
“5-(1,3-benzodioxol-5-ylmethyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.
Medicine
The compound or its derivatives could be explored for potential medicinal applications, including drug development for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of “5-(1,3-benzodioxol-5-ylmethyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione” would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
- 5-(1,3-benzodioxol-5-ylmethyl)-1,3-diazinane-2,4,6-trione
- 5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
- 1,3-benzodioxole derivatives
Uniqueness
The uniqueness of “5-(1,3-benzodioxol-5-ylmethyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione” lies in its combined structural features, which may confer distinct chemical and biological properties compared to its individual components or similar compounds.
特性
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-16-19(17(24)22-18(25)21-16,6-3-12-4-7-20-8-5-12)10-13-1-2-14-15(9-13)27-11-26-14/h1-2,4-5,7-9H,3,6,10-11H2,(H2,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTKCRLYFSWXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3(C(=O)NC(=O)NC3=O)CCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dimethoxy-N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3988582.png)
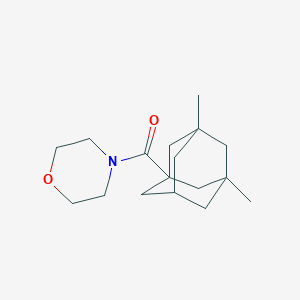
![N-cycloheptyl-3-{4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}propanamide](/img/structure/B3988592.png)
![Methyl 3-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]butanoate](/img/structure/B3988605.png)
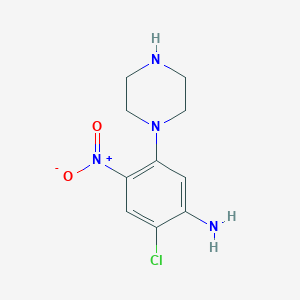
![N-(4-{[allyl(2-methoxybenzyl)amino]methyl}phenyl)acetamide](/img/structure/B3988616.png)
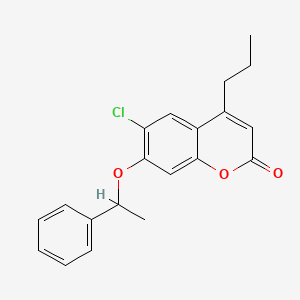
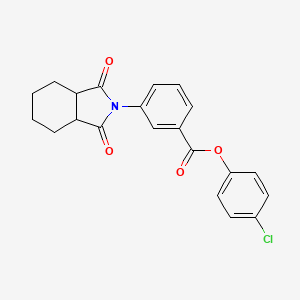
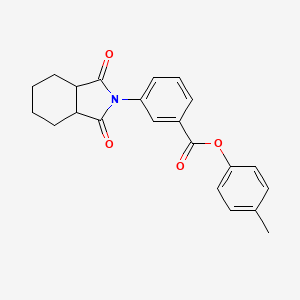
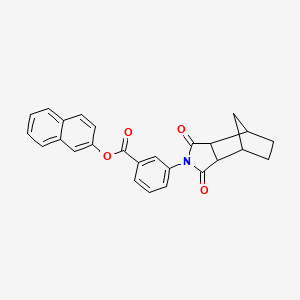
![N'-benzyl-N-[2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethyl]oxamide](/img/structure/B3988647.png)
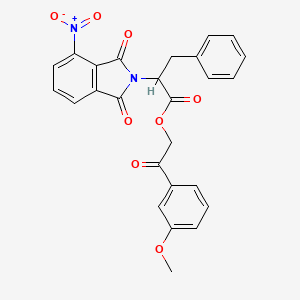
![ETHYL 2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B3988664.png)
